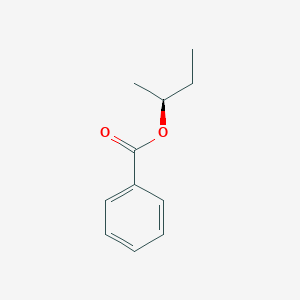

Benzoic acid, (1S)-1-methylpropyl ester

Description

Significance of Chiral Esters in Modern Organic Chemistry

Chiral esters are invaluable tools in the hands of organic chemists. Their importance stems from their dual role as both key synthetic intermediates and target molecules with specific biological activities. In asymmetric synthesis, chiral esters can serve as chiral auxiliaries, directing the stereochemical outcome of a reaction to favor the formation of a single enantiomer. This control is crucial in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often intrinsically linked to its stereochemistry. enamine.net Furthermore, many natural products and biologically active compounds possess chiral ester functionalities, making their synthesis a significant endeavor in medicinal chemistry. The development of enantioselective catalytic methods for the synthesis of chiral esters continues to be an active area of research, aiming for more efficient and environmentally benign processes. researchgate.netmdpi.com

Overview of Benzoate (B1203000) Ester Derivatives in Advanced Chemical Research

Benzoate esters, a subclass of esters derived from benzoic acid, are ubiquitous in both nature and industry. They are known for their characteristic odors and are widely used as flavoring and fragrance agents. rsc.org In the realm of advanced chemical research, benzoate ester derivatives are investigated for a diverse range of applications. Their chemical stability and the electronic properties of the benzene (B151609) ring make them suitable scaffolds for the design of new materials, such as liquid crystals and polymers. rsc.org Moreover, the benzoate moiety can be functionalized to modulate the biological activity of a molecule, leading to the discovery of new therapeutic agents. Recent research has also explored the use of benzoate esters in the development of novel catalytic systems and as probes for studying reaction mechanisms.

Current Research Landscape and Academic Focus on (1S)-1-Methylpropyl Benzoate

The academic focus on specific chiral esters like (1S)-1-methylpropyl benzoate is driven by the broader interest in asymmetric synthesis and the demand for enantiomerically pure compounds. Research efforts are often directed towards the development of efficient methods for their synthesis, with a particular emphasis on biocatalysis. The use of enzymes, such as lipases, for the kinetic resolution of racemic alcohols or the enantioselective esterification of prochiral alcohols offers a green and highly selective route to these chiral esters. nih.govresearchgate.net

Current investigations into (1S)-1-methylpropyl benzoate and its analogues are aimed at elucidating the fundamental principles of chiral recognition and catalysis. researchgate.net By studying the interactions of these chiral molecules with enzymes or chiral catalysts, researchers can gain insights that inform the design of more effective asymmetric transformations. While extensive literature exists on chiral esters in general, the specific research landscape for (1S)-1-methylpropyl benzoate is more niche, with a focus on its synthesis via enzymatic resolution and its potential as a chiral building block in the synthesis of more complex molecules.

Physicochemical Properties of Benzoic acid, 1-methylpropyl ester

| Property | Value |

| Chemical Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 3306-36-3 (for the racemic mixture) |

| Appearance | Colorless liquid (expected) |

| Boiling Point | Not explicitly found for the (S)-enantiomer, but related benzoates have boiling points in the range of 200-250 °C. |

| Solubility | Expected to be poorly soluble in water, but miscible with common organic solvents. |

Spectroscopic Data of Related Benzoate Esters

| Spectroscopy | Key Features for Benzoate Esters |

| ¹H NMR | Aromatic protons typically appear in the range of 7.3-8.1 ppm. The protons of the alkyl chain will have characteristic shifts and splitting patterns. For the 1-methylpropyl group, one would expect a multiplet for the methine proton (CH-O), and distinct signals for the methyl and ethyl groups. rsc.orgwisc.edu |

| ¹³C NMR | The carbonyl carbon of the ester typically appears around 165-170 ppm. Aromatic carbons show signals in the 128-133 ppm region. The carbons of the 1-methylpropyl group will have characteristic shifts in the aliphatic region. rsc.orgresearchgate.net |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720-1740 cm⁻¹. C-O stretching vibrations will appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ range. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 178. Common fragmentation patterns for benzoate esters include the loss of the alkoxy group to form the benzoyl cation (C₆H₅CO⁺) at m/z = 105, which is often the base peak. Further fragmentation of the benzoyl cation can lead to the phenyl cation (C₆H₅⁺) at m/z = 77. nist.govmiamioh.edunih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S)-butan-2-yl] benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLWNAOQPPLHSW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)OC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309399 | |

| Record name | (1S)-1-Methylpropyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4909-81-3 | |

| Record name | (1S)-1-Methylpropyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4909-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-Methylpropyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Stereocontrol

Chemoenzymatic Synthesis of Chiral Esters

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts, primarily enzymes, to perform stereospecific transformations. This approach is particularly effective for producing chiral esters due to the wide availability and versatility of enzymes like lipases. researchgate.netnih.gov

The synthesis of (1S)-1-methylpropyl benzoate (B1203000) can be efficiently achieved through lipase-catalyzed reactions. These reactions can proceed via two main pathways: the direct esterification of benzoic acid with (S)-sec-butanol or the transesterification of a simple benzoic ester (e.g., methyl benzoate) with (S)-sec-butanol. A more common and efficient strategy, however, is the kinetic resolution of racemic sec-butanol using a lipase (B570770) and an acyl donor, such as benzoic acid or its activated derivatives.

In a typical kinetic resolution process, a lipase selectively acylates one enantiomer of a racemic alcohol at a much higher rate than the other. encyclopedia.pub For instance, lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, exhibit excellent enantioselectivity. nih.gov When racemic sec-butanol is reacted with benzoic acid in the presence of CALB, the enzyme preferentially catalyzes the esterification of the (S)-enantiomer, yielding the desired (1S)-1-methylpropyl benzoate with high enantiomeric excess (ee). encyclopedia.pubnih.gov The less reactive (R)-enantiomer of the alcohol remains largely unreacted.

The reverse reaction, the enantioselective hydrolysis of a racemic sec-butyl benzoate ester, can also be employed. In this case, the lipase would selectively hydrolyze the (R)-ester, leaving the (S)-ester, (1S)-1-methylpropyl benzoate, in excess. pubtexto.com

Dynamic kinetic resolution (DKR) represents a more advanced approach that can theoretically achieve a 100% yield of the desired chiral ester from a racemic alcohol. mdpi.comorganic-chemistry.org In DKR, the lipase-catalyzed resolution is combined with an in-situ racemization of the unreacted alcohol enantiomer. encyclopedia.pub A metal catalyst, often ruthenium-based, is used to continuously convert the less reactive (R)-sec-butanol into the (S)-enantiomer, which is then esterified by the lipase. organic-chemistry.org

| Lipase Source | Reaction Type | Typical Acyl Donor | Key Advantages |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Esterification, Transesterification, Kinetic Resolution | Benzoic Acid, Vinyl Benzoate | High enantioselectivity, broad substrate scope, thermal stability. nih.gov |

| Pseudomonas cepacia Lipase (PCL) | Kinetic Resolution | p-Chlorophenyl acetate | Effective for resolving various chlorohydrins and other secondary alcohols. organic-chemistry.org |

| Pseudomonas stutzeri Lipase (PSL) | Kinetic Resolution | Acetyl derivatives | Highly enantioselective for resolving 1,2-diarylethanols. organic-chemistry.org |

Enantioselective biocatalysis extends beyond isolated lipases to include whole-cell systems and other types of enzymes. nih.govunimi.it These methods offer advantages such as cofactor regeneration and improved enzyme stability. The production of chiral benzoate esters, including (1S)-1-methylpropyl benzoate, can be achieved with high stereoselectivity using engineered microorganisms or purified enzymes like esterases and proteases. pubtexto.com

Biocatalysis is a cornerstone of green chemistry, promoting processes that are highly selective, efficient, and environmentally benign. nih.gov The use of enzymes operates under mild conditions of temperature and pH, reducing energy consumption and the formation of byproducts. pubtexto.com For the synthesis of (1S)-1-methylpropyl benzoate, a biocatalytic approach would typically involve the kinetic resolution of racemic sec-butanol, where an enzyme selectively esterifies the (S)-enantiomer. The enantiomeric ratio (E), which quantifies the enzyme's selectivity, is a critical parameter, with high E values (often >100) being desirable for efficient separation. encyclopedia.pub

The active site of lipases, containing a catalytic triad (B1167595) of serine, histidine, and aspartate, is responsible for their catalytic activity and stereoselectivity. encyclopedia.pubnih.gov The precise three-dimensional arrangement of this active site allows the enzyme to differentiate between the two enantiomers of a chiral alcohol like sec-butanol, leading to the preferential formation of the (S)-ester. encyclopedia.pub

Asymmetric Chemical Synthesis Routes to (1S)-1-Methylpropyl Benzoate

While chemoenzymatic methods are powerful, purely chemical asymmetric synthesis offers alternative and complementary routes to enantiopure esters like (1S)-1-methylpropyl benzoate. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome.

The asymmetric synthesis of chiral esters can be achieved through reactions mediated by chiral metal complexes or organocatalysts. A notable example is the catalytic asymmetric acylation of alcohols. For instance, a prochiral ketone can be reduced asymmetrically to a chiral alcohol, which is then esterified. Alternatively, a racemic alcohol can be resolved using a chiral acylation agent.

More direct approaches involve the enantioselective esterification of an alcohol or the reaction of a carboxylic acid with an alcohol precursor in the presence of a chiral catalyst. For example, chiral palladium(II) complexes have been used for the enantioselective synthesis of allylic esters. organic-chemistry.org While not directly applicable to a saturated ester like (1S)-1-methylpropyl benzoate, the principles of using chiral metal catalysts to control stereochemistry are broadly relevant.

Copper-based catalysts with chiral ligands, such as those containing oxazolines, have also been employed in the asymmetric synthesis of allylic esters, achieving high yields and enantioselectivities. nih.gov These catalysts create a chiral environment around the reactants, directing the formation of one enantiomer over the other. The development of heterogeneous chiral catalysts is also a significant area of research, as they can be easily recovered and reused, enhancing the sustainability of the process. nih.gov

| Catalyst System | Reaction Type | Typical Substrates | Reported Efficiency |

|---|---|---|---|

| Palladium(II) with Chiral Ligands (e.g., COP-OAc) | Enantioselective SN2' Substitution | Allylic alcohols and carboxylic acids | High yields (60-98%) and enantiomeric purities (86-99% ee). organic-chemistry.org |

| Copper with Chiral Oxazoline Ligands | Asymmetric Allylic Oxidation | Olefins and peresters | Yields up to 95% and enantioselectivities up to 96%. nih.gov |

| Ruthenium Complexes | Dynamic Kinetic Resolution (with lipase) | Secondary alcohols | High yields and enantiomeric excesses. organic-chemistry.org |

| Iridium Complexes with Chiral Ligands (e.g., (R)-SEGPHOS) | Enantioselective Allylic Alkylation | Primary aliphatic amines and allylic carbonates | Exclusively branched regioisomers with high enantioselectivity. nih.gov |

Substrate-controlled synthesis relies on the presence of an existing stereocenter within the substrate molecule to direct the stereochemical outcome of a subsequent reaction. acs.org This approach is highly effective in creating new stereocenters with a predictable relationship to the existing one.

In the context of synthesizing (1S)-1-methylpropyl benzoate, this strategy would be most relevant if one of the starting materials already possessed a chiral center that could influence the esterification. For example, if a chiral benzoic acid derivative were reacted with sec-butanol, the inherent chirality of the acid could favor reaction with one enantiomer of a racemic sec-butanol over the other, resulting in diastereomeric esters that could potentially be separated.

A more direct application involves reactions where a functional group on the substrate directs the catalyst to a specific face of the molecule. acs.org For instance, a hydroxyl or amide group can coordinate with a chiral catalyst, holding it in a fixed orientation that dictates the approach of the other reactant. While less direct for a simple esterification, these principles are fundamental in the asymmetric synthesis of complex molecules and can be applied in multi-step synthetic sequences leading to the target compound.

Optimization of Reaction Pathways and Process Efficiency

In lipase-catalyzed reactions, the choice of solvent is critical as it can significantly impact enzyme activity and stability. nih.gov Sometimes, solvent-free systems are employed to increase substrate concentration and reduce waste. rsc.orgresearchgate.net The removal of byproducts, such as water in an esterification reaction, can also be used to drive the equilibrium towards product formation. rsc.org For instance, conducting the reaction under vacuum can effectively remove water. rsc.org

For chemical catalysis, the optimization process involves screening different ligands for the metal catalyst, as the ligand structure often has a profound effect on both reactivity and enantioselectivity. us.es The catalyst loading is also a key variable; it should be minimized to reduce costs without compromising the reaction rate or yield. The development of recyclable catalysts, such as those immobilized on a solid support, is a major goal in improving process efficiency and sustainability. nih.gov

Factorial design experiments are a systematic approach to optimizing multiple reaction parameters simultaneously, allowing for the identification of the optimal conditions with a minimal number of experiments. rsc.org Such methodologies are essential for developing robust and economically viable synthetic processes for industrial applications.

Scalability Considerations for Enantiopure Benzoate Ester Synthesis

The successful laboratory-scale synthesis of an enantiopure compound like benzoic acid, (1S)-1-methylpropyl ester is a significant achievement; however, transitioning this process to an industrial or even pilot-plant scale introduces a host of new challenges. The primary goals during scale-up are to maintain or improve yield and enantiomeric excess (ee) while ensuring the process is economically viable, safe, and environmentally sustainable. Key factors that require careful consideration include the choice of synthetic route, catalyst stability and reusability, reaction conditions, and downstream processing.

The production of single enantiomers has become increasingly critical in the pharmaceutical industry, as chirality is a key determinant of the safety and efficacy of many drug products. researchgate.netnih.govacs.org Consequently, robust and scalable methods for producing chiral intermediates like (1S)-1-methylpropyl benzoate are in high demand. nih.gov

Enzymatic Synthesis: A Scalable and Green Approach

Biocatalysis, utilizing enzymes such as lipases, has emerged as a powerful tool for the synthesis of chiral esters due to its high enantioselectivity, mild reaction conditions, and positive environmental profile. researchgate.netresearchgate.net Lipase-catalyzed kinetic resolution of racemic sec-butanol or the direct esterification of benzoic acid with (S)-sec-butanol are common strategies.

When scaling up enzymatic reactions, several parameters must be optimized. The choice of lipase is crucial, with commercially available immobilized lipases like Candida antarctica lipase B (CALB) being a popular choice due to their stability and broad substrate specificity. rsc.org Immobilization of the enzyme on a solid support, such as a sol-gel matrix or polymer beads, is a key strategy for industrial applications. rsc.orgnih.gov This facilitates catalyst recovery and reuse, significantly improving the process economics. rsc.org

The reaction medium also plays a critical role. While solvent-free systems are often preferred from a green chemistry perspective, the use of organic solvents can sometimes be necessary to improve substrate solubility and enzyme performance. rsc.orgnih.gov The removal of water, a byproduct of esterification, is essential to drive the reaction equilibrium towards the product. rsc.org On a large scale, this is often achieved by applying a vacuum or using a Dean-Stark apparatus. rsc.org

Table 1: Comparison of Key Parameters in Lab-Scale vs. Pilot-Scale Enzymatic Synthesis of Chiral Esters

| Parameter | Laboratory-Scale | Pilot-Plant/Industrial-Scale | Rationale for Change |

| Catalyst | Free or immobilized lipase | Immobilized lipase on robust support | Facilitates catalyst separation and reuse, enhancing cost-effectiveness. |

| Reaction Vessel | Round-bottom flask | Jacketed reactor with overhead stirring | Allows for precise temperature control and efficient mixing of larger volumes. |

| Water Removal | Molecular sieves, Dean-Stark | Vacuum distillation, azeotropic removal | More efficient and scalable methods for driving the reaction to completion. |

| Product Purification | Flash column chromatography | Distillation, crystallization | More economical and practical methods for purifying large quantities of product. |

| Process Control | Manual monitoring | Automated sensors (pH, temp, etc.) | Ensures consistent product quality and operational safety. |

Chemical Catalysis and Process Optimization

While enzymatic methods offer significant advantages, traditional chemical catalysis, such as Fischer-Speier esterification, can also be scaled up. The primary challenge in the acid-catalyzed esterification of a chiral alcohol like (S)-sec-butanol is preventing racemization. This requires careful selection of the acid catalyst and optimization of reaction temperature and time.

Microwave-assisted synthesis has shown promise for accelerating esterification reactions, potentially offering advantages in reducing reaction times and improving energy efficiency during scale-up. researchgate.net However, the transition from laboratory-scale microwave reactors to large-scale continuous-flow systems requires specialized equipment and careful process design to ensure uniform heating. researchgate.net

Regardless of the chosen synthetic route, a thorough process optimization is necessary for successful scaling. This involves a systematic study of various reaction parameters, often employing statistical methods like factorial design, to identify the optimal conditions for maximizing yield and enantiomeric purity while minimizing costs and environmental impact. rsc.org

Downstream Processing and Purity

The purification of the final product is a critical and often challenging aspect of scaling up. Laboratory-scale purifications, such as flash chromatography, are generally not feasible for large-scale production. Instead, methods like fractional distillation and crystallization are more commonly employed. For chiral compounds, it is crucial that the chosen purification method does not lead to racemization of the desired enantiomer.

Iii. Stereochemical Investigations and Chiral Recognition Mechanisms

Advanced Methods for Enantiomeric Purity Assessment

The quantification of enantiomeric purity is critical, particularly in fields like pharmaceuticals where the different enantiomers of a chiral drug can have varied pharmacological and toxicological profiles. researchgate.netnih.gov For chiral esters such as Benzoic acid, (1S)-1-methylpropyl ester, advanced chromatographic techniques are the primary tools for determining the ratio of one enantiomer to the other.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used method for separating enantiomers. researchgate.netnih.gov The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. nih.gov

Key aspects of developing a chiral HPLC method include:

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including esters. researchgate.netresearchgate.net For instance, a Lux cellulose 2 column has been successfully used for the enantiomeric separation of alogliptin (B1666894) benzoate (B1203000). researchgate.net

Mobile Phase Optimization: The composition of the mobile phase (a mixture of solvents) is fine-tuned to achieve optimal separation (resolution) between the enantiomer peaks in the chromatogram. researchgate.net

Method Validation: To ensure reliability, the analytical method is rigorously validated for several parameters, as detailed in the table below. researchgate.net

Table 1: Key Validation Parameters for a Chiral HPLC Method

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for each enantiomer should be well-resolved from the other and any impurities. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (R²) value of >0.99 for a plot of concentration vs. detector response. |

| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies. | Recovery values typically between 80% and 120%. researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | A low Relative Standard Deviation (%RSD), often less than 5%. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio is typically 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results despite minor changes in mobile phase composition, flow rate, or temperature. |

Other advanced techniques for chiral separation include Capillary Electrophoresis (CE), which offers high separation efficiency and requires minimal sample volume, and Gas Chromatography (GC) with a chiral stationary phase. nih.govjiangnan.edu.cn

Conformational Analysis and Stereoisomer Dynamics

The three-dimensional shape (conformation) of this compound is not static. The molecule can exist as a mixture of different conformers due to rotation around its single bonds. Understanding these conformational preferences and the dynamics of their interconversion is crucial as it dictates how the molecule interacts with its environment, including chiral selectors and biological receptors. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for conformational analysis. researcher.life Low-temperature NMR experiments can "freeze out" the interconversion between conformers, allowing for the identification of the most stable forms. researchgate.net For esters, a key conformational equilibrium exists around the ester C-O bond, leading to sp (syn-periplanar) and ap (anti-periplanar) conformations. Computational studies have shown that for many esters, the ap conformer, where the alkyl group's C-H bond is anti to the carbonyl C=O bond, is the most stable. researchgate.net

Variable Temperature (VT) NMR studies can provide thermodynamic and kinetic data on the dynamic processes, such as the energy barriers to rotation around specific bonds. acs.org These studies reveal how factors like solvent polarity and intramolecular interactions influence the conformational stability of the system. acs.org

Molecular Recognition Studies of Chiral Benzoate Esters

Chiral recognition is the process by which a chiral molecule (the selector) interacts differently with the two enantiomers of another chiral molecule (the selectand), in this case, the (R)- and (S)-enantiomers of sec-butyl benzoate. nih.govmdpi.com This phenomenon is the fundamental basis for all chiral separation and analysis techniques. nih.gov

The recognition process involves the formation of short-lived diastereomeric complexes between the chiral selector and each enantiomer. mdpi.comnih.gov For a successful separation, there must be a significant difference in the stability (Gibbs free energy, ΔG) of these two diastereomeric complexes. mdpi.com

Several types of non-covalent interactions contribute to the stability of these complexes:

Hydrogen bonds

Dipole-dipole interactions

π-π stacking interactions

Steric hindrance (repulsion)

Cellulose-based chiral stationary phases, for example, are thought to recognize and separate enantiomers based on how the analytes fit into the chiral grooves or cavities of the helical polymer structure. researchgate.net The hydrophobic helical conformation of the cellulose derivative is considered essential for the separation of racemates. researchgate.net Synthetic receptors, such as those based on crown ethers or thiourea (B124793) derivatives, have also been designed to achieve chiral recognition of esters and carboxylates through a combination of these interactions. mdpi.comrsc.org Studies with such receptors show that the binding affinity and selectivity can be highly dependent on the solvent used. nih.gov

Determination of Absolute Configuration using Chiroptical Techniques

While chromatography can separate enantiomers, it does not inherently reveal their absolute configuration (i.e., whether the stereocenter is R or S according to the Cahn-Ingold-Prelog priority rules). libretexts.org Chiroptical spectroscopy techniques are essential for this purpose. numberanalytics.comnih.gov These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.com

Key chiroptical methods include:

Electronic Circular Dichroism (ECD): This technique measures the difference in absorption between left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a fingerprint of the molecule's stereochemistry. nih.govnih.gov Experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations to assign the absolute configuration with high confidence. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. nih.gov It is closely related to ECD and provides complementary information.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption of circularly polarized light in the vibrational transition region. It provides rich structural information about the conformation and absolute configuration of chiral molecules in solution. numberanalytics.comnih.gov

A powerful, non-spectroscopic alternative involves the use of NMR spectroscopy with a chiral derivatizing agent (CDA). researchgate.netyoutube.com The chiral substrate is reacted with an enantiomerically pure CDA to form two diastereomers, which will exhibit distinct signals in the NMR spectrum. By analyzing which protons on the original ester are shifted upfield or downfield in the diastereomeric products, a correlation to the absolute configuration can be made based on established models for the CDA. researchgate.net

Iv. Reactivity Profiles and Directed Derivatization

Mechanistic Studies of Ester Hydrolysis and Transesterification

The hydrolysis and transesterification of benzoate (B1203000) esters, including the (1S)-1-methylpropyl variant, are fundamental reactions with well-studied mechanisms. These reactions can be promoted by acid, base, or enzymatic catalysis.

Ester Hydrolysis:

Acid-catalyzed hydrolysis of benzoate esters is believed to proceed via the formation of an acylium ion as a key intermediate. acs.org Density Functional Theory (DFT) calculations support a mechanism where the initial protonation of the carbonyl oxygen is followed by the departure of the alcohol moiety to generate the acylium ion, which then reacts with water. acs.org

Base-catalyzed hydrolysis, on the other hand, typically follows a nucleophilic acyl substitution pathway. In biological systems, enzymes such as human carboxylesterase 1 (hCE1) catalyze hydrolysis. The rate-determining step in this enzymatic process is the formation of a tetrahedral intermediate, involving the enzyme's catalytic triad (B1167595). oup.com The stability of the ester towards hydrolysis is influenced by the nature of the alcohol group. For instance, studies on various benzoate esters have shown that the rate of hydrolysis can be dependent on the size and structure of the alkyl group. oup.com

Comparative studies on the hydrolysis of different benzoate esters in rat plasma and liver microsomes have provided insights into their metabolic stability. The half-life (t₁/₂) of these esters, a measure of their stability, varies with the structure of the alcohol moiety. oup.com

Interactive Data Table: Half-life of Benzoate Esters in Biological Media

| Compound | Half-life (t₁/₂) in Rat Plasma (min) | Half-life (t₁/₂) in Rat Liver Microsomes (min) |

| Methyl benzoate | 36 | 15 |

| Ethyl benzoate | 17 | 12 |

| n-Propyl benzoate | 10 | - |

| n-Butyl benzoate | 10 | - |

| Phenyl benzoate | 7 | - |

Note: Data extracted from a comparative study on homologous esters. oup.com The table is interactive and can be sorted by column.

Transesterification:

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is crucial in various industrial applications. The stoichiometry of the reaction typically involves one mole of the ester reacting with an alcohol to produce a new ester and the original alcohol. nih.gov For example, the transesterification of methyl benzoate with other alcohols can be used to synthesize different benzoic acid esters. nih.gov The reaction can be catalyzed by various catalysts, including titanates, which have shown high activity and selectivity. nih.gov Kinetic studies are essential for optimizing reaction conditions and understanding the reaction mechanism, which can be influenced by factors such as temperature, catalyst loading, and reactant molar ratios. acs.org

Regioselective and Stereoselective Functionalization of the Ester Framework

The structure of (1S)-1-methylpropyl benzoate offers multiple sites for functionalization. Regioselective reactions can target specific positions on the aromatic ring, while stereoselective reactions can engage the chiral sec-butyl group.

Regioselective Functionalization:

The ester group in benzoate esters can act as a directing group in C-H activation and functionalization reactions, primarily guiding substitution to the ortho position of the benzene (B151609) ring. oup.comnih.govnih.govdntb.gov.uascispace.com This is a powerful strategy for the synthesis of substituted aromatic compounds.

Directed Ortho-Metalation: Using strong bases like s-butyllithium (s-BuLi), the ortho position to the ester can be deprotonated (lithiated). acs.orgoup.comsemanticscholar.orgorganic-chemistry.orgacs.org This lithiated intermediate can then react with various electrophiles to introduce a wide range of functional groups. This method has been used to synthesize sterically congested 2-(arylthio)-3-halobenzoic acid esters, which are precursors to thioxanthones. oup.com

Transition-Metal-Catalyzed C-H Functionalization: Catalytic systems based on transition metals like cobalt, ruthenium, rhodium, and iridium can also achieve regioselective ortho-functionalization of benzoic acids and their derivatives. nih.govnih.govacs.org For instance, cobalt-catalyzed reactions can couple benzoic acids with alkynes, styrenes, and dienes at the ortho position. nih.gov Similarly, ruthenium catalysts can facilitate ortho-allylation. nih.gov

Stereoselective Functionalization:

The chiral center at the C1 position of the (1S)-1-methylpropyl group can influence the stereochemical outcome of reactions occurring at or near this center.

Reactions involving the Chiral Alkyl Group: The (1S)-1-methylpropyl group itself can be a target for stereoselective transformations. While direct functionalization of this saturated alkyl chain is challenging, reactions that proceed through radical or carbocationic intermediates can be influenced by the existing stereocenter.

Use as a Chiral Auxiliary: The (S)-sec-butanol derived from the ester is a known chiral auxiliary. wikipedia.org In principle, the (1S)-1-methylpropyl group, when part of a larger molecule, can direct the stereochemistry of reactions at other sites within the molecule. For example, chiral auxiliaries are widely used to control the stereoselectivity of aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org The steric bulk and specific conformation imposed by the chiral auxiliary block one face of a reactive intermediate (like an enolate), forcing an incoming reagent to attack from the other, less hindered face.

Transformations of (1S)-1-Methylpropyl Benzoate into Other Chiral Building Blocks

A key synthetic application of a chiral ester like (1S)-1-methylpropyl benzoate is its potential to serve as a source of other valuable, enantiomerically pure molecules.

The cleavage of the ester bond can release (S)-sec-butanol, a valuable chiral building block in its own right. wikipedia.org This alcohol can be used in the synthesis of other chiral compounds. The stability of the chiral center in sec-butanol is dependent on the conditions; it is stable in aqueous base but can racemize in the presence of dilute sulfuric acid, likely through an S_N2 mechanism involving protonation of the hydroxyl group. stackexchange.com

Table: Potential Chiral Building Blocks from (1S)-1-Methylpropyl Benzoate

| Starting Material | Transformation | Product | Significance |

| (1S)-1-Methylpropyl Benzoate | Ester Hydrolysis/Cleavage | (S)-sec-Butanol | A common chiral alcohol used as a starting material or chiral auxiliary in asymmetric synthesis. wikipedia.orgwikipedia.org |

| (S)-sec-Butanol | Conversion to Carbamate, then Lithiation-Borylation | Chiral Tertiary Boronic Esters | Versatile intermediates that can be transformed into a wide range of functional groups with retention of stereochemistry. rsc.orgbristol.ac.uk |

| (1S)-1-Methylpropyl group | Use as a Chiral Auxiliary in a larger molecule | Diastereomerically enriched products | The auxiliary directs the formation of a new stereocenter and can be subsequently removed. wikipedia.org |

The transformation of chiral secondary boronic esters, which can be conceptually derived from chiral secondary alcohols like (S)-sec-butanol, into other functional groups often proceeds with high stereospecificity. rsc.org For instance, a chiral secondary boronic ester can be converted to a chiral tertiary boronic ester and subsequently to a chiral tertiary alcohol with full transfer of chirality. bristol.ac.uk This highlights the utility of the (1S)-1-methylpropyl moiety as a precursor to a diverse array of other chiral building blocks, which are in high demand for the synthesis of pharmaceuticals and other complex organic molecules. sigmaaldrich.com

V. Advanced Spectroscopic and Spectrometric Characterization Beyond Identification

Applications of Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of chiral molecules like (1S)-1-methylpropyl benzoate (B1203000). benthamscience.comnih.gov While standard NMR techniques are generally "blind" to chirality, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments, leading to distinguishable NMR signals for enantiomers. benthamscience.comnih.gov

For instance, derivatizing a racemic mixture of sec-butyl benzoate with a chiral agent, such as an enantiomerically pure acid, would produce two diastereomeric esters. researchgate.net These diastereomers exhibit distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra, allowing for their differentiation and quantification. researchgate.net For example, a study on the chiral discrimination of β-blockers demonstrated that the use of a chiral derivatizing agent, (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid, resulted in separated signals for the methyl and tert-butyl protons of the enantiomers in the ¹H-NMR spectra. koreascience.krresearchgate.net This approach enables the determination of enantiomeric excess (% ee) in a sample. rsc.org

Recent developments have also explored the use of achiral molecules as resolving agents in a fast exchange regime, avoiding the formation of stable diastereomers. nih.gov This method relies on the differential interaction between the enantiomers and the achiral agent, causing observable changes in the NMR spectrum that are proportional to the enantiomeric excess. nih.gov Low-temperature NMR experiments, in conjunction with computational modeling, can further aid in identifying the most stable conformations of the ester, providing a more detailed picture of its three-dimensional structure. researchgate.net

Table 1: Representative ¹H-NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Esters Formed with a Chiral Derivatizing Agent.

| Proton | Diastereomer 1 (R,S) | Diastereomer 2 (S,S) | Δδ (ppm) |

| sec-Butyl CH₃ | 0.85 | 0.91 | 0.06 |

| sec-Butyl CH | 4.95 | 5.02 | 0.07 |

| Aromatic (ortho) | 7.98 | 8.05 | 0.07 |

Note: The data in this table is illustrative and based on typical separations observed for similar chiral esters. Actual values for (1S)-1-methylpropyl benzoate would require experimental determination.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Structural Elucidation

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques for determining the absolute configuration of chiral molecules like (1S)-1-methylpropyl benzoate. biotools.usmdpi.comfrontiersin.org

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usjascoinc.com A key advantage of VCD is that all chiral molecules exhibit VCD spectra, and no chromophore is required, unlike in ECD. biotools.us The mirror-image enantiomers of a chiral molecule produce VCD spectra that are equal in magnitude but opposite in sign. researchgate.net By comparing the experimentally measured VCD spectrum of (1S)-1-methylpropyl benzoate with a spectrum predicted by quantum chemical calculations, its absolute configuration can be unambiguously determined. researchgate.netbiotools.us

ECD, on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light. mdpi.com For a molecule to be ECD active, it must contain a chromophore, such as the benzoate group in (1S)-1-methylpropyl benzoate, which absorbs in the UV-Vis region. nih.gov Similar to VCD, the absolute configuration is assigned by comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known configuration. frontiersin.orgnih.gov The reliability of ECD for complex molecules can sometimes be affected by the choice of computational methods and the presence of multiple interacting chromophores. researchgate.net

Table 2: Comparison of VCD and ECD for the Analysis of (1S)-1-methylpropyl benzoate.

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Spectral Region | Infrared | Ultraviolet-Visible |

| Requirement | Chirality | Chirality and a Chromophore |

| Signal Intensity | Generally weaker than ECD | Generally stronger than VCD |

| Applicability | Universal for chiral molecules | Limited to molecules with chromophores |

| Structural Info | Vibrational transitions | Electronic transitions |

High-Resolution Mass Spectrometry for Reaction Mechanism Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating the mechanisms of reactions involving (1S)-1-methylpropyl benzoate, such as its formation via Fischer-Speier esterification. mdpi.com HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of reactants, intermediates, and products. sci-hub.se

In the context of the acid-catalyzed esterification of benzoic acid with (S)-sec-butanol, HRMS can be used to detect and characterize key intermediates. mdpi.comrsc.org For example, electrospray ionization (ESI), a soft ionization technique, can transfer ions from solution to the gas phase with minimal fragmentation, allowing for the observation of protonated reactants and transient species. mdpi.com By analyzing the reaction mixture at different time points, it is possible to follow the progression of the reaction and identify intermediates like the protonated carboxylic acid or the acylium ion. rsc.org

Tandem mass spectrometry (MS/MS) experiments can further probe the structure of these intermediates. By isolating a specific ion and inducing fragmentation, the resulting fragment ions provide structural information that can help to confirm the proposed reaction pathway. sci-hub.se For instance, the fragmentation pattern of the protonated ester can be analyzed to understand the stability of different bonds within the molecule.

Advanced Gas Chromatography Applications in Stereochemical Analysis

Advanced gas chromatography (GC) techniques, particularly enantioselective GC, are crucial for the stereochemical analysis of volatile chiral compounds like (1S)-1-methylpropyl benzoate. oup.com This method utilizes a chiral stationary phase (CSP) within the GC column to separate enantiomers. researchgate.netgcms.cz

The separation mechanism is based on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times for the (R) and (S) enantiomers. researchgate.net Cyclodextrin (B1172386) derivatives are commonly used as CSPs for the separation of chiral esters. researchgate.netgcms.cz The choice of the specific cyclodextrin derivative and the GC conditions, such as column temperature, can significantly affect the separation efficiency. researchgate.net

Multidimensional gas chromatography (MDGC) can provide even higher resolution by coupling two columns with different selectivities. datapdf.com This is particularly useful for analyzing complex mixtures where the target chiral compound may co-elute with other components on a single column. By determining the elution order of the enantiomers and comparing it to that of authentic standards, the enantiomeric composition of (1S)-1-methylpropyl benzoate in a sample can be accurately determined. oup.com This technique is widely applied in flavor and fragrance analysis, where the stereochemistry of a compound can significantly influence its sensory properties. oup.com

Vi. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic charge distribution. These calculations solve approximations of the Schrödinger equation for a given molecular system. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the electronic structure and energetics of organic molecules. researchgate.net

For a molecule like Benzoic acid, (1S)-1-methylpropyl ester, these calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. Following optimization, various electronic properties can be calculated. For instance, a study on methyl benzoate (B1203000) using DFT and HF methods provided insights into its structural parameters and vibrational frequencies. researchgate.net Similar calculations on this compound would reveal the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The distribution of electrons within the molecule is another key aspect elucidated by quantum chemical calculations. The electrostatic charges on each atom can be computed, which helps in predicting the reactive sites of the molecule. For example, in a computational investigation of methyl benzoate, the electron density was calculated to predict the most likely positions for electrophilic attack on the aromatic ring. umass.edu Such an analysis for this compound would indicate the partial positive and negative charges on its atoms, highlighting the electrophilic carbonyl carbon and the nucleophilic oxygen atoms, as well as the electron-rich and electron-poor regions of the phenyl group.

Furthermore, quantum chemical calculations provide access to the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

While specific calculated values for this compound are not available, the table below presents representative quantum chemical parameters calculated for a related compound, methyl 4-hydroxybenzoate, which illustrate the type of data obtained from such studies. researchgate.net

| Quantum Chemical Parameter | Calculated Value (for Methyl 4-hydroxybenzoate) | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Energy Gap | 5.0 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 Debye | DFT/B3LYP/6-311++G(d,p) |

| This data is for illustrative purposes and pertains to Methyl 4-hydroxybenzoate. |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.comfrontiersin.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of the molecule's dynamic conformational landscape. mdpi.com

A typical MD simulation involves placing the molecule in a simulation box, often with explicit solvent molecules, and then running the simulation for a certain period (from nanoseconds to microseconds). The trajectory from the simulation can then be analyzed to identify the most stable conformations and the transitions between them. Properties such as the radius of gyration and root-mean-square deviation (RMSD) can be monitored to assess the stability and conformational changes of the molecule. mdpi.com

For instance, MD simulations of catalytically active peptides have been used to identify their secondary structures and conformational flexibility in solution. nih.gov A similar study on this compound would involve analyzing the dihedral angles of the ester linkage and the sec-butyl group to understand their preferred orientations and the energy barriers for rotation. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, as its shape will influence its binding affinity.

The results of an MD simulation can be visualized and analyzed to generate plots like Ramachandran plots for peptides or potential energy surface maps for small molecules, which show the energetically favorable and unfavorable conformations. nih.gov

Prediction of Spectroscopic Parameters via Computational Models

Computational models can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are highly valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound. bohrium.com

The prediction of NMR spectra, in particular, has become a powerful tool in structural elucidation. The process typically involves first performing a conformational search and geometry optimization of the molecule using a suitable level of theory (e.g., DFT). Then, the magnetic shielding constants for each nucleus are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. These shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

A computational study on substituted benzoic acid esters highlighted the utility of DFT calculations in understanding and predicting ¹H NMR chemical shifts, especially for protons in close proximity to the ester group where simple empirical rules may fail. bohrium.comnih.gov The study showed that DFT calculations could provide a good correlation with experimental chemical shifts, although challenges remain in accurately predicting shifts for protons in sterically crowded environments. bohrium.com

For this compound, computational prediction of its ¹H and ¹³C NMR spectra would be a valuable exercise. The predicted spectrum could be compared with an experimental spectrum to confirm the assignment of each peak to the corresponding nucleus in the molecule. The accuracy of the prediction depends on several factors, including the choice of the DFT functional, the basis set, and the inclusion of solvent effects. github.io

The following table shows a comparison of experimental and a hypothetical set of predicted ¹H NMR chemical shifts for this compound, illustrating how such data would be presented.

| Proton | Experimental Shift (ppm) | Hypothetical Predicted Shift (ppm) |

| Aromatic (ortho) | 8.04 | 8.01 |

| Aromatic (para) | 7.51 | 7.55 |

| Aromatic (meta) | 7.42 | 7.45 |

| CH (sec-butyl) | 5.10 | 5.05 |

| CH₂ (sec-butyl) | 1.75 | 1.70 |

| CH₃ (ester-adjacent) | 1.33 | 1.30 |

| CH₃ (terminal) | 0.98 | 0.95 |

| The predicted values are hypothetical and for illustrative purposes only. |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful approach to investigate the detailed mechanism of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For the formation of this compound, which is typically synthesized through the Fischer esterification of benzoic acid with sec-butanol, computational modeling can elucidate the step-by-step pathway of the reaction.

The Fischer esterification is an acid-catalyzed reaction. A computational study of this reaction would involve modeling the reactants, the acid catalyst (e.g., a proton), the intermediates, the transition states, and the products. By calculating the energies of all these species, a reaction energy profile can be constructed. This profile shows the energy changes that occur as the reaction progresses and reveals the height of the energy barriers (activation energies) that must be overcome for the reaction to proceed.

For example, a kinetic and modeling study of the esterification of benzoic acid with 1-butanol (B46404) determined the activation energies for the forward and reverse reactions to be 58.40 and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.net While this study was experimental, a computational approach would aim to calculate these values from first principles. The mechanism involves several key steps:

Protonation of the carbonyl oxygen of benzoic acid by the acid catalyst.

Nucleophilic attack of the sec-butanol oxygen on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Computational modeling can provide detailed structures of the transition states for each of these steps, which are fleeting and generally not observable experimentally. The analysis of these transition state structures can reveal which bonds are being formed and broken at each stage of the reaction. For instance, in the esterification of benzoic acid with methanol, the mechanism has been a subject of study to understand the role of the acid catalyst and the nature of the intermediates. tcu.edu

The following table summarizes the key steps and the type of information that would be obtained from a computational study of the Fischer esterification of benzoic acid with sec-butanol.

| Reaction Step | Description | Information from Computational Modeling |

| 1 | Protonation of Benzoic Acid | Structure and stability of the protonated benzoic acid |

| 2 | Nucleophilic Attack | Structure and energy of the transition state for the attack of sec-butanol |

| 3 | Formation of Tetrahedral Intermediate | Geometry and stability of the key reaction intermediate |

| 4 | Water Elimination | Structure and energy of the transition state for the removal of water |

| 5 | Deprotonation | Structure and stability of the final protonated ester |

By providing a detailed energetic and structural picture of the reaction pathway, computational modeling offers a deeper understanding of the factors that control the rate and outcome of the esterification reaction.

Vii. Non Biological Applications in Advanced Materials and Chiral Technologies

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in modern organic chemistry for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. psu.eduresearchgate.netmdpi.com This is often achieved through the use of chiral auxiliaries or chiral ligands that temporarily interact with a substrate to direct a chemical transformation to produce a specific stereoisomer. psu.edupolyu.edu.hk Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a non-chiral substrate to control the stereochemical outcome of a subsequent reaction. nih.gov

While there is a vast library of chiral auxiliaries and ligands, such as those derived from BINOL mdpi.comnih.gov and various phosphine (B1218219) compounds, researchgate.net there is currently no specific literature detailing the use of Benzoic acid, (1S)-1-methylpropyl ester as a chiral auxiliary or ligand in asymmetric catalysis. The fundamental principle of a chiral auxiliary involves its temporary attachment to a prochiral substrate, influencing the approach of a reagent to one of the two enantiotopic faces, thereby inducing diastereoselectivity. After the desired transformation, the auxiliary is cleaved from the product.

The structure of (1S)-1-methylpropyl benzoate (B1203000), with its defined stereocenter at the secondary butyl group, theoretically allows it to function as a chiral entity. However, its effectiveness as a chiral auxiliary would depend on its ability to be easily attached to and removed from a substrate and to effectively bias the stereochemical outcome of a reaction. The development of new chiral ligands is an active area of research, with a focus on creating structures that offer high enantioselectivity and catalytic efficiency. psu.edupolyu.edu.hk

Incorporation into Chiral Stationary Phases for Chromatographic Separations

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a critical technique for the separation of enantiomers. eijppr.comnih.govcsfarmacie.cz This separation is most commonly achieved using chiral stationary phases (CSPs), which are materials that can interact differently with the two enantiomers of a racemic mixture, leading to different retention times and thus, separation. eijppr.comhplc.eunih.gov

Various types of CSPs have been developed, including those based on polysaccharides (like cellulose (B213188) and amylose), proteins, cyclodextrins, and Pirkle-type (donor-acceptor) columns. eijppr.comnih.gov Polysaccharide-based CSPs, often derivatized with esters or carbamates of aromatic compounds, are particularly versatile. researchgate.netasianpubs.orgnih.gov For instance, cellulose tribenzoate and its derivatives have shown excellent chiral recognition capabilities. asianpubs.org The chiral recognition mechanism in these CSPs is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. eijppr.com

Although there is no direct report of this compound being incorporated into a CSP, its structure suggests a potential, albeit unexplored, role. The benzoate moiety could participate in π-π stacking interactions with analytes containing aromatic rings. The chiral (1S)-1-methylpropyl group could provide the necessary stereospecific interactions for chiral recognition. The synthesis of a CSP would involve chemically bonding this chiral molecule to a solid support, such as silica (B1680970) gel. hplc.eu The effectiveness of such a CSP would then need to be evaluated by testing its ability to separate a wide range of racemic compounds.

Role in Liquid Crystal Formulations and Display Technologies

Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. tandfonline.comresearchgate.netacademie-sciences.fr Molecules that form liquid crystal phases (mesogens) are typically anisotropic in shape, often being elongated or disk-like. Benzoate derivatives are a well-known class of compounds that are frequently used as core structures in the design of liquid crystalline materials. tandfonline.comresearchgate.netacademie-sciences.frtandfonline.com The aromatic ring of the benzoate provides rigidity, while attached flexible alkyl or alkoxy chains contribute to the anisotropic nature of the molecule.

The specific properties of a liquid crystal, such as the temperature range of its mesophase and the type of mesophase (e.g., nematic, smectic), are highly dependent on the molecular structure, including the nature of the terminal and lateral substituents. tandfonline.comtandfonline.com For instance, the length and branching of alkyl chains can significantly influence the transition temperatures and the stability of the liquid crystal phase. tandfonline.com

While specific studies on the liquid crystalline properties of this compound are not available, its general structure as an alkyl benzoate suggests it could be a component in liquid crystal mixtures. The introduction of a chiral center, such as the (1S)-1-methylpropyl group, is a common strategy to induce the formation of chiral liquid crystal phases, such as cholesteric or chiral smectic phases. These chiral phases are essential for various applications, including thermochromic devices and ferroelectric liquid crystal displays. The branched nature of the sec-butyl group could also influence the packing of the molecules and thus the resulting liquid crystal properties. tandfonline.com

Precursor Applications in Specialty Chemical and Fine Chemical Synthesis

Benzoic acid and its esters are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. evitachem.comblogspot.comorganic-chemistry.org They can undergo various chemical transformations, including hydrolysis back to benzoic acid, transesterification to form other esters, and reactions involving the aromatic ring. evitachem.com

This compound, with its specific stereochemistry, could be a valuable precursor for the synthesis of enantiomerically pure specialty and fine chemicals. The ester can be synthesized through the esterification of benzoic acid with (S)-sec-butanol. evitachem.com This chiral ester could then be used in reactions where the transfer of the chiral sec-butoxy group is desired.

For example, in the synthesis of pharmaceuticals or agrochemicals where a specific stereoisomer is required for biological activity, using a chiral precursor like (1S)-1-methylpropyl benzoate could be an effective strategy to introduce the desired chirality into the final product. The synthesis of various specialty chemicals often involves the assembly of several molecular building blocks, and chiral esters can play a crucial role in constructing the target molecule with the correct three-dimensional structure. researchgate.netmdpi.comnih.goveurekaselect.com While specific large-scale industrial applications of this particular ester as a precursor are not documented, its potential lies in its ability to introduce a specific chiral motif in a targeted synthesis. google.comechemi.com

Viii. Environmental and Biotransformation Pathways Mechanistic Focus

Mechanistic Studies of Enzymatic Hydrolysis in Non-Human Systems

The principal biotransformation pathway for Benzoic acid, (1S)-1-methylpropyl ester in biological systems is enzymatic hydrolysis. This reaction is catalyzed by a broad class of enzymes known as esterases, particularly carboxylesterases, which are ubiquitous in microorganisms, plants, and animals.

The fundamental mechanism involves the nucleophilic attack on the carbonyl carbon of the ester group. In the active site of a carboxylesterase, a serine residue, activated by a catalytic triad (B1167595) (typically Ser-His-Asp/Glu), acts as the nucleophile. This attacks the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. This unstable intermediate then collapses, releasing the alcohol moiety, (1S)-1-methylpropanol, and forming an acyl-enzyme intermediate (benzoate bound to the serine residue). The final step is the hydrolysis of this acyl-enzyme intermediate by a water molecule, which regenerates the active enzyme and releases benzoic acid.

Studies on homologous series of benzoate (B1203000) esters demonstrate a clear structure-lability relationship, where the size and structure of the alcohol group influence the rate of hydrolysis. Research on the enzymatic hydrolysis of linear and branched benzoate esters in rat plasma, which is rich in carboxylesterases, provides insight into this relationship. While methyl benzoate is the most stable among linear homologous esters, stability generally decreases as the alkyl chain length increases. nih.gov This suggests that steric hindrance and the electronic properties of the alkyl group, such as the 1-methylpropyl group, play a significant role in enzyme-substrate binding and catalytic turnover.

Microbial Biotransformation: In various microbial systems, the degradation of benzoate esters is an efficient process. Bacteria, such as those from the genera Enterobacter and Pseudomonas, are known to produce esterases capable of cleaving these compounds. nih.gov For instance, Enterobacter cloacae has been shown to rapidly hydrolyze parabens (esters of 4-hydroxybenzoic acid), first cleaving the ester bond to yield 4-hydroxybenzoic acid, which is then further metabolized. nih.gov

Following the initial hydrolysis of this compound, the resulting benzoic acid is channeled into central metabolic pathways. In many bacteria, particularly under aerobic conditions, benzoic acid is activated to its coenzyme A (CoA) thioester, benzoyl-CoA, by a benzoate-CoA ligase. mdpi.comfrontiersin.org This activation is a critical step that prepares the aromatic ring for subsequent degradation. The benzoyl-CoA pathway is a central hub in the anaerobic metabolism of a wide variety of aromatic compounds. karger.com From benzoyl-CoA, the aromatic ring is typically dearomatized through reduction before the ring is cleaved, ultimately leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. frontiersin.orgkarger.com Some bacteria can also degrade benzoate aerobically by first hydroxylating the ring to form catechols, which are then subject to ring fission. frontiersin.org

Table 1: Comparative Hydrolytic Stability of Benzoate Esters in Rat Plasma This table, adapted from studies on homologous esters, illustrates the influence of the ester group's structure on enzymatic hydrolysis rates. Data for this compound is not specifically available but can be contextualized by these findings.

| Compound (Benzoate Ester) | Half-life (t1/2) in Rat Plasma (minutes) | Reference |

|---|---|---|

| Methyl Benzoate | 36 | nih.gov |

| Ethyl Benzoate | 17 | nih.gov |

| n-Propyl Benzoate | 10 | nih.gov |

| n-Butyl Benzoate | 10 | nih.gov |

Abiotic Degradation Mechanisms in Environmental Matrices

In the absence of biological activity, this compound can undergo degradation through abiotic chemical processes, primarily chemical hydrolysis and atmospheric photolysis.

Chemical Hydrolysis: The stability of the ester bond is highly dependent on the pH of the surrounding environmental matrix, such as water or moist soil. The hydrolysis of benzoate esters can occur under acidic or alkaline conditions, but the base-catalyzed mechanism is typically more significant in environmental settings (pH > 7).

The base-catalyzed hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.gov In this process, a hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the cleavage of the bond between the acyl oxygen and the alcohol group, resulting in the formation of a carboxylate anion (benzoate) and the alcohol ((1S)-1-methylpropanol). The rate of this reaction is directly proportional to the concentration of the hydroxide ion, meaning the hydrolysis half-life decreases significantly as the pH increases. For the structurally similar butyl benzoate, the estimated aqueous hydrolysis half-life is approximately 6.9 years at a neutral pH of 7, but this shortens dramatically to 25 days at pH 9. nih.gov

Atmospheric Photolysis: this compound possesses sufficient vapor pressure to exist in the vapor phase in the atmosphere. In this state, its primary degradation pathway is through reaction with photochemically produced hydroxyl radicals (•OH). These highly reactive radicals are the main "cleaning agents" of the troposphere.

The degradation mechanism involves the abstraction of a hydrogen atom from the ester molecule or the addition of the hydroxyl radical to the aromatic ring. For butyl benzoate, the estimated rate constant for this vapor-phase reaction is 4.94 x 10⁻¹² cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of about 3.25 days, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov This indicates that the compound would not persist for long periods in the atmosphere.

Table 2: Predicted Environmental Degradation Half-lives for Butyl Benzoate This data for the structural analog butyl benzoate provides an estimate for the persistence of this compound under different abiotic conditions.

| Degradation Pathway | Medium | Condition | Estimated Half-life | Reference |

|---|---|---|---|---|

| Chemical Hydrolysis | Water | pH 7 | 6.9 years | nih.gov |

| Chemical Hydrolysis | Water | pH 8 | 250 days | nih.gov |

| Chemical Hydrolysis | Water | pH 9 | 25 days | nih.gov |

| Atmospheric Photolysis | Air | Reaction with •OH radicals | 3.25 days | nih.gov |

Ix. Future Research Directions and Emerging Challenges

Development of Next-Generation Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure compounds remains a cornerstone of modern chemistry, and the pursuit of more efficient and selective methods is a perpetual challenge. For chiral esters such as Benzoic acid, (1S)-1-methylpropyl ester, future research will focus on overcoming the current limitations of enantioselective catalysis. numberanalytics.com

Key areas of development include:

Novel Catalyst Design: A significant hurdle is the rational design of catalysts that are both highly efficient and exquisitely selective. numberanalytics.com Future work will involve creating innovative ligand architectures and catalytic systems. This includes the development of new chiral N-heterocyclic carbenes (NHCs), bidentate phosphine (B1218219) ligands, and tridentate ligands that can offer superior stereocontrol in esterification reactions. numberanalytics.com The exploration of organocatalysis, particularly using bifunctional amine/photoredox catalysts or chiral phosphoric acids, presents a promising metal-free alternative. nih.govworldscientific.com

Sustainable and Efficient Processes: There is a strong drive towards greener and more sustainable synthetic protocols. This involves designing catalysts that can be easily immobilized and recycled, either through covalent or non-covalent attachment to support materials. numberanalytics.com Furthermore, developing catalytic systems that operate under milder reaction conditions, such as lower temperatures and pressures, is crucial for reducing the environmental impact of synthesis. numberanalytics.com

Overcoming Racemic Background Reactions: A persistent challenge, especially in photocatalysis, is suppressing the non-catalyzed background reaction that leads to a racemic mixture. nih.gov Future methodologies must create a significantly lower activation energy pathway for the desired enantioselective transformation to outcompete the racemic route. nih.gov This is particularly relevant for producing highly reactive intermediates where activation energies are already low. nih.gov

Exploration of Novel Application Domains for Chiral Benzoate (B1203000) Esters

While chiral esters have established roles, their unique properties make them candidates for a variety of advanced applications. Research is branching out to explore how the specific chirality of benzoate esters can be harnessed in new technological and scientific fields.

Materials Science and Nanotechnology: Chirality is increasingly important in materials science for creating materials with unique optical, electronic, and mechanical properties. chiralpedia.com Chiral benzoate esters could serve as building blocks for chiral liquid crystals, polymers, or self-assembling nanostructures. rsc.orgmusechem.com For instance, researchers have shown that certain benzoate esters can self-assemble into chiral nanowires and gels, which could have applications in enantioselective separation. rsc.org The integration of chiral molecules into nanotechnology is a promising area, with potential applications in advanced sensors and medical imaging tools. musechem.com

Chiral Synthons for Complex Molecules: Chiral esters are valuable intermediates in the synthesis of complex, biologically active molecules. The (1S)-1-methylpropyl ester moiety can serve as a chiral auxiliary, guiding the stereochemical outcome of subsequent reactions before being removed. This strategy is used in the enantiospecific synthesis of complex natural products and pharmaceuticals. nih.govnih.gov Future research will likely focus on designing novel benzoate esters that can act as more efficient chiral synthons for a broader range of target molecules. nih.gov

Optoelectronic Devices: Recent studies have demonstrated that benzoate ester derivatives can function as effective acceptor molecules in materials with thermally activated delayed fluorescence (TADF). researchgate.net These properties are highly desirable for use in organic light-emitting diodes (OLEDs). Future work could explore how the chirality of molecules like (1S)-1-methylpropyl benzoate influences charge transfer characteristics and photophysical properties for next-generation optoelectronic devices. researchgate.net

| Application Domain | Description of Research Direction | Potential Impact |

|---|---|---|

| Materials Science | Development of chiral liquid crystals and polymers using benzoate esters as building blocks. musechem.com | Creation of materials with unique optical and electronic properties for advanced devices. chiralpedia.com |

| Nanotechnology | Use of chiral benzoate esters for self-assembly of nanostructures like nanowires and gels. rsc.org | Applications in enantioselective separations and advanced sensor technology. chiralpedia.comrsc.org |

| Asymmetric Synthesis | Design of novel chiral benzoate esters to serve as efficient chiral auxiliaries or synthons. nih.govnih.gov | Facilitating the enantioselective synthesis of complex pharmaceuticals and agrochemicals. musechem.com |

| Optoelectronics | Investigation of chiral benzoate esters as components in materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net | Improved efficiency and performance of next-generation displays and lighting. |

Advanced Understanding of Chirality and Intermolecular Interactions

A deeper, more fundamental understanding of chirality itself is critical for progress. Future research aims to move beyond static structural descriptions to a dynamic picture of how chiral molecules like this compound interact with their environment.